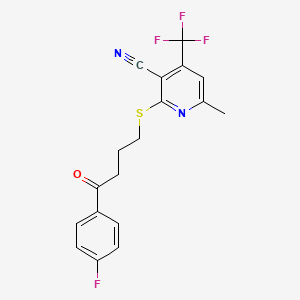
2-((4-(4-Fluorophenyl)-4-oxobutyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-(4-Fluorophenyl)-4-oxobutyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile is a useful research compound. Its molecular formula is C18H14F4N2OS and its molecular weight is 382.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Antiandrogen Activity
Research on derivatives of 2-hydroxypropionanilides, which have structural similarities to the specified compound, shows significant potential in the field of antiandrogens. Specifically, the trifluoromethyl series exhibited partial androgen agonist activity, leading to novel, potent antiandrogens that are peripherally selective. Such compounds are being developed for the treatment of androgen-responsive benign and malignant diseases (Tucker, Crook, & Chesterson, 1988).
2. Structural Analysis and Interaction Studies
Nicotinonitrile derivatives, closely related to the compound , have been structurally analyzed, revealing insights into their molecular interactions. Such structural elucidations are crucial in understanding the compound's potential applications in various fields, including medicinal chemistry (Fun, Chantrapromma, Kobkeatthawin, Padaki, & Isloor, 2010).
3. Fluorescence Sensing
Research into the fluorescence quenching properties of certain compounds, including graphitic carbon nitride nanosheets, has applications in detecting substances like 2,4,6-trinitrophenol. This showcases the potential of similar fluorinated compounds in sensitive and selective detection applications (Rong et al., 2015).
4. Molluscicidal Agents
Compounds with fluorine substitution, such as the one in focus, have been studied for their molluscicidal properties against snails responsible for Bilharziasis diseases. This indicates their potential in public health applications, particularly in controlling disease vectors (Al-Romaizan, Makki, & Abdel-Rahman, 2014).
5. Biocompatible Nanoparticles for Imaging
Research involving similar fluorinated compounds has led to the development of biocompatible nanoparticles with aggregation-induced emission characteristics. These have shown promising results for in vitro and in vivo imaging applications in medical research (Qin et al., 2012).
6. Antipathogenic Activity
Thiourea derivatives, bearing structural resemblance to the compound in focus, have demonstrated significant antipathogenic activity, particularly against strains known for biofilm growth. This highlights the potential for the development of antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
7. Alzheimer's Disease Research
Compounds structurally similar to the one have been used in positron emission tomography to identify neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This highlights their potential in diagnostic assessments and treatment monitoring for neurodegenerative diseases (Shoghi-Jadid et al., 2002).
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2OS/c1-11-9-15(18(20,21)22)14(10-23)17(24-11)26-8-2-3-16(25)12-4-6-13(19)7-5-12/h4-7,9H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNWLOICWWZQRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCCCC(=O)C2=CC=C(C=C2)F)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3aS,3bR,7aS,8aS)-2,2,5,5-tetramethyltetrahydro-3aH-[1,3]dioxolo[4',5':4,5]furo[3,2-d][1,3]dioxine](/img/structure/B2861313.png)
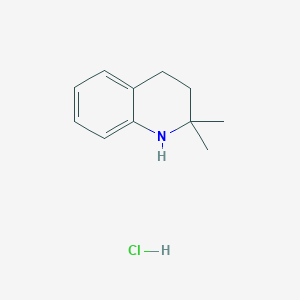
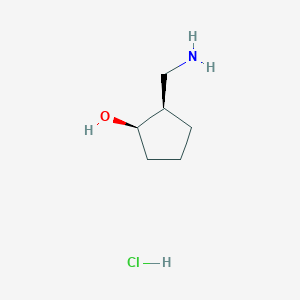

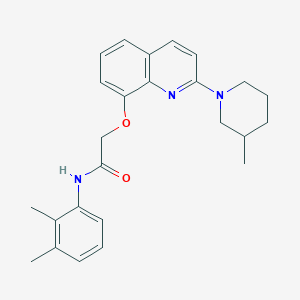
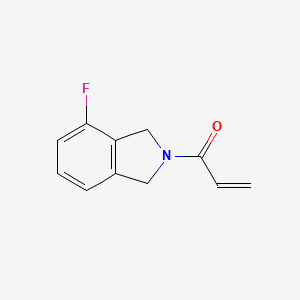
![(Z)-N-(3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2861327.png)
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2861328.png)
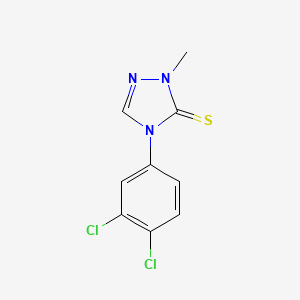
![Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate](/img/structure/B2861332.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-({[3,3'-bithiophene]-5-yl}methyl)urea](/img/structure/B2861333.png)
![3-(3,4-Dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2861334.png)
![4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B2861335.png)
![N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2861336.png)
